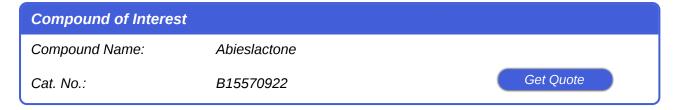


Spectroscopic Profile of Abieslactone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Abieslactone**, a lanostane-type triterpenoid. The information presented herein is compiled from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and further investigation in research and drug development.

Mass Spectrometry (MS) Data

Mass spectrometry analysis of **Abieslactone** confirms its molecular formula and weight. Electron Impact Mass Spectrometry (EI-MS) reveals a parent peak corresponding to the molecular ion [M]⁺.

Table 1: Mass Spectrometry Data for Abieslactone

Molecular Formula C31H48O3 Molecular Weight 468.7 g/mol	9
Molecular Weight 468.7 g/mol	
Mass Spectrum (EI-MS) m/z 468 [M] ⁺	



Infrared (IR) Spectroscopy Data

The infrared spectrum of **Abieslactone** displays characteristic absorption bands corresponding to its key functional groups. The presence of a γ-lactone and a double bond are notable features.

Table 2: Infrared Spectroscopy Data for Abieslactone

Frequency (cm ⁻¹)	Functional Group Assignment	Reference
1745	α , β -Unsaturated y-lactone (C=O stretching)	
1660	Alkene (C=C stretching)	-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of **Abieslactone** has been reported, providing detailed insights into its complex structure. These assignments were achieved through a combination of one-dimensional and two-dimensional NMR techniques.

While the full data tables are detailed in specialized literature, a summary of the key proton NMR signals is provided below based on early reports. For a comprehensive and unambiguous assignment of all proton and carbon resonances, readers are directed to the definitive study by Tkachev (1992) in Magnetic Resonance in Chemistry.

Table 3: Partial ¹H NMR Spectral Data for **Abieslactone**



Signal Type	Description	Reference
C-Methyls	Six signals observed	
Vinylic Methyl	One triplet signal	_
Methoxy Group	One singlet signal	-
Olefinic Protons	Signals corresponding to one proton and two trisubstituted double bond protons	

Table 4: 13C NMR Spectral Data for Abieslactone

Carbon Type	Expected Chemical Shift Range (ppm)
Carbonyl (Lactone)	~170-180
Olefinic Carbons	~100-150
Methoxy Carbon	~50-60
Aliphatic Carbons	~10-60
Note: For the complete and assigned ¹³ C NMR data, please refer to the specialized literature.	

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for natural product characterization. A general workflow for such an analysis is outlined below.

General Workflow for Spectroscopic Analysis of a Natural Product



Isolation & Purification Plant Material Extraction Chromatographic Separation (e.g., Column, HPLC) Isolation of Pure Compound Spectroscopic Analysis Infrared Spectroscopy (IR) - Molecular Formula - Molecular Weight Structure Elucidation Data Integration & Interpretation

General Spectroscopic Analysis Workflow

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Structure Confirmation

Caption: A generalized workflow for the isolation and spectroscopic analysis of a natural product like **Abieslactone**.

Instrumentation and Solvents



- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or higher). Deuterated chloroform (CDCl₃) is a common solvent for triterpenoids, with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for unambiguous signal assignments.
- IR Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the
 exact mass and molecular formula. Electron Impact (EI) or Electrospray Ionization (ESI) are
 common ionization techniques.

Conclusion

The collective spectroscopic data from MS, IR, and NMR provide a detailed structural profile of **Abieslactone**. This information is fundamental for its unambiguous identification and serves as a crucial reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery. For in-depth NMR analysis, the work of Tkachev (1992) is the recommended primary reference.

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